9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

Lipophilicity Drug-likeness Membrane permeability

Select this 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 424813-73-0) for its unique 9-position C(sp2)-Br synthetic handle, enabling modular Suzuki, Sonogashira, or Buchwald-Hartwig derivatization to generate diverse indoloquinoxaline libraries. This brominated scaffold is non-interchangeable with non-halogenated or 9-chloro analogs, offering superior reactivity and distinct lipophilicity (LogP ~5.45). Ideal for SAR exploration of DNA intercalation strength, cytotoxicity, and target engagement. Its intermediate profile bridges polar and highly lipophilic derivatives, serving as a calibrant for chromatographic LogD or PAMPA assays. Confirm stock and request a quote for bulk or custom synthesis today.

Molecular Formula C17H14BrN3
Molecular Weight 340.224
CAS No. 424813-73-0
Cat. No. B2545206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
CAS424813-73-0
Molecular FormulaC17H14BrN3
Molecular Weight340.224
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3
InChIKeyGKZRFYGHDWCJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 424813-73-0): Indoloquinoxaline Scaffold Identification for Research Procurement


9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 424813-73-0, molecular formula C17H14BrN3, MW 340.22) belongs to the 6H-indolo[2,3-b]quinoxaline class, a planar tetracyclic heteroaromatic scaffold widely recognized for DNA intercalation and diverse pharmacological activities [1]. The compound features a 9-position bromine atom and a 6-position N-propyl side chain. The indoloquinoxaline core is a validated template for antiviral, anticancer, and CNS-targeting ligand development [2], with specific derivatives such as B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) demonstrating potent anti-herpes virus activity [3].

Why Generic Substitution Fails for 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline: Structure-Dependent DNA Binding and Pharmacological Divergence


Within the 6H-indolo[2,3-b]quinoxaline class, simple substitution at the 6-position nitrogen or 9-position carbon produces non-interchangeable compounds due to divergent DNA binding affinity and pharmacological profiles. The relative DNA affinity of indolo[2,3-b]quinoxaline derivatives varies significantly depending on the nature of the side chain grafted onto the indole nitrogen [1]. Furthermore, the 9-position halogen substitution pattern (Br vs. Cl vs. H) alters lipophilicity, metabolic stability, and potential for further derivatization via cross-coupling chemistry [2]. Consequently, 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline cannot be replaced by non-brominated analogs such as 6-propyl-6H-indolo[2,3-b]quinoxaline or by alternative 9-substituted derivatives without compromising the intended synthetic utility or physicochemical profile. The quantitative evidence below establishes the specific dimensions of differentiation that inform rational compound selection.

Quantitative Differentiation Evidence for 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 424813-73-0) Versus Structural Analogs


LogP Comparison: 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline vs. Non-Brominated 6-Propyl Analog

The introduction of a bromine atom at the 9-position substantially increases calculated lipophilicity compared to the non-halogenated 6-propyl analog. 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits a calculated LogP of 5.45 or 5.22 [1]. This represents an increase in lipophilicity relative to the 6-propyl-6H-indolo[2,3-b]quinoxaline baseline (estimated LogP ~3.3-4.2 range based on class-level data for unsubstituted indoloquinoxaline core [2]), consistent with the +0.7 to +1.0 LogP increment typically observed upon aromatic bromination.

Lipophilicity Drug-likeness Membrane permeability

9-Position Bromine as a Synthetic Handle: Cross-Coupling Reactivity Advantage Over Non-Halogenated and 9-Chloro Analogs

The 9-position bromine substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling modular derivatization of the indoloquinoxaline scaffold [1]. While direct quantitative reactivity data for this specific compound are not published, the established reactivity hierarchy for aryl halides in cross-coupling is Br > Cl >> F. The 9-bromo derivative is therefore expected to exhibit superior oxidative addition kinetics compared to 9-chloro analogs (e.g., 9-chloro-6-heptyl-6H-indolo[2,3-b]quinoxaline, LogP 7.43 ), and offers reactivity absent in non-halogenated 6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 130099-42-2).

Palladium catalysis Cross-coupling Derivatization Medicinal chemistry

6-Position Propyl Side Chain: LogD and Molecular Weight Differentiation from 6-Benzyl and 6-Hexyl Analogs

The 6-position N-propyl side chain confers an intermediate lipophilicity and molecular weight profile that distinguishes this compound from analogs with larger or more lipophilic N6-substituents. 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline has MW 340, LogP 5.45, and LogSW -7.44 . In comparison, 6-benzyl-6H-indolo[2,3-b]quinoxaline (CAS 130099-44-4) has LogP 5.10, LogSW -6.92, and MW 309 , while 9-chloro-6-heptyl-6H-indolo[2,3-b]quinoxaline has LogP 7.43, LogSW -6.43, and MW 363 . The 6-propyl compound occupies a middle ground in the lipophilicity-efficiency space, with one Rule-of-Five violation (LogP >5) but lower molecular weight and higher aqueous solubility (by LogSW) than the heptyl analog.

Lipophilicity Molecular weight Rule-of-five Oral bioavailability

Molecular Weight Advantage for Fragment-Based Screening: 9-Bromo-6-propyl vs. Larger Triazole-Conjugated Indoloquinoxalines

9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (MW 340) maintains a molecular weight significantly lower than recently reported bioactive indoloquinoxaline derivatives bearing extended substituents. For context, compound 27 from El Malah et al. (2024), a 6-((1H-1,2,3-triazol-4-yl)methyl)-substituted derivative, exhibits IC50 values of 9.3 ± 1.1 μM (HCT-116), 1.5 ± 0.1 μM (HepG-2), and 2.4 ± 0.2 μM (MCF-7) but has a molecular weight >450 [1]. Similarly, bifunctional SHP1 inhibitor 5a (MW ~500) demonstrates IC50 = 2.34 ± 0.06 μM against SHP1PTP with blue/green cellular imaging capability [2]. 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline, with MW ~100-160 Da lower than these advanced leads, presents a more fragment-like starting point for ligand efficiency optimization.

Fragment-based drug discovery Ligand efficiency Molecular weight

Planar Indoloquinoxaline Core DNA Intercalation Capacity: Class-Level Baseline with Bromine Modulation Potential

The planar tetracyclic 6H-indolo[2,3-b]quinoxaline core is an established DNA intercalation scaffold, with DNA binding affinity varying significantly based on side chain composition [1]. While direct DNA binding data for 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline are not published, class-level studies demonstrate that indoloquinoxaline derivatives bearing basic side chains (e.g., dimethylaminoethyl in B-220) strongly bind DNA with GC-rich sequence preference [2]. The 9-bromo substituent may modulate electron density of the planar chromophore, potentially affecting intercalation strength compared to electron-donating 9-substituted analogs (e.g., 9-methyl or 9-methoxy derivatives). Thermal denaturation studies with related indoloquinoxalines show ΔTm values ranging from 2-15°C depending on substitution pattern [3].

DNA intercalation Anticancer Antiviral Thermal stability

Recommended Research and Procurement Application Scenarios for 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline


Scaffold for Palladium-Catalyzed Cross-Coupling Library Synthesis in Medicinal Chemistry

The 9-position C(sp²)-Br bond enables modular derivatization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling to generate diverse 9-substituted indoloquinoxaline libraries [1]. This synthetic handle is absent in non-halogenated 6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 130099-42-2) and offers superior reactivity compared to 9-chloro analogs. Recommended for SAR exploration of 9-position substituent effects on DNA binding, cytotoxicity, or target engagement.

Fragment-Based Hit Identification for CNS-Targeted Programs

With calculated LogP 5.22-5.45 and MW 340, this compound resides in physicochemical space amenable to CNS penetration while maintaining fragment-like molecular weight [2]. The bromine atom provides anomalous X-ray scattering for crystallographic fragment screening. Compared to larger triazole-conjugated indoloquinoxalines (MW >450), this scaffold offers superior ligand efficiency optimization potential.

Reference Compound for Indoloquinoxaline Physicochemical Profiling in ADME Assays

The defined LogP (5.45), LogSW (-7.44), and MW (340) parameters make this compound suitable as a reference standard for calibrating chromatographic LogD determination methods or PAMPA permeability assays in drug discovery workflows. Its intermediate lipophilicity profile bridges the gap between polar 6-benzyl analogs (LogP 5.10) and highly lipophilic 6-heptyl derivatives (LogP 7.43).

Comparative DNA Intercalation Studies with Halogenated vs. Non-Halogenated Indoloquinoxalines

The planar indoloquinoxaline core is a validated DNA intercalation scaffold [3]. This 9-bromo derivative enables investigation of halogen electronic effects on DNA binding affinity and sequence selectivity, using thermal denaturation (ΔTm), viscometry, or circular dichroism assays. Direct comparison with 6-propyl-6H-indolo[2,3-b]quinoxaline (non-brominated) would quantify the contribution of 9-bromination to intercalation strength.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.